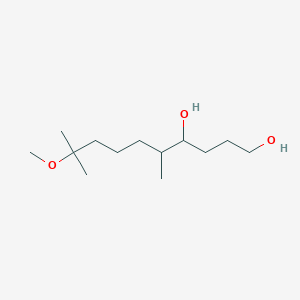
9-Methoxy-5,9-dimethyldecane-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methoxy-5,9-dimethyldecane-1,4-diol is an organic compound with the molecular formula C13H28O3. It is a branched hydrocarbon with two hydroxyl groups and a methoxy group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methoxy-5,9-dimethyldecane-1,4-diol typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to ensure high yield and purity. The use of specific catalysts and controlled reaction conditions, such as temperature and pressure, are crucial to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
9-Methoxy-5,9-dimethyldecane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes.
Substitution: The methoxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4).
Substitution Reagents: Halogens, acids, or bases depending on the desired substitution.
Major Products
The major products formed from these reactions include various derivatives with altered functional groups, such as ketones, aldehydes, alkanes, and substituted hydrocarbons .
Scientific Research Applications
9-Methoxy-5,9-dimethyldecane-1,4-diol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-Methoxy-5,9-dimethyldecane-1,4-diol involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity to various substrates. These interactions can lead to the modulation of biological pathways and chemical reactions .
Comparison with Similar Compounds
Similar Compounds
1,4-Decanediol: Similar structure but lacks the methoxy group.
9-Methoxy-5,9-dimethyldecan-1-ol: Similar but with only one hydroxyl group.
5,9-Dimethyldecane-1,4-diol: Lacks the methoxy group.
Uniqueness
9-Methoxy-5,9-dimethyldecane-1,4-diol is unique due to the presence of both methoxy and hydroxyl groups, which enhance its reactivity and versatility in various applications. This combination of functional groups allows for a broader range of chemical modifications and interactions compared to its similar compounds .
Properties
CAS No. |
61099-54-5 |
|---|---|
Molecular Formula |
C13H28O3 |
Molecular Weight |
232.36 g/mol |
IUPAC Name |
9-methoxy-5,9-dimethyldecane-1,4-diol |
InChI |
InChI=1S/C13H28O3/c1-11(12(15)8-6-10-14)7-5-9-13(2,3)16-4/h11-12,14-15H,5-10H2,1-4H3 |
InChI Key |
XXBUWJVRHVADFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(C)(C)OC)C(CCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


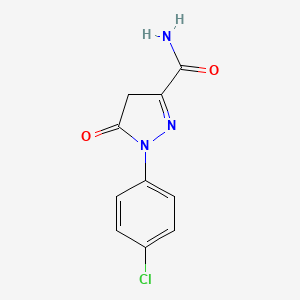
![5-{[Benzyl(ethynyl)methylsilyl]oxy}-2-methylpent-3-yn-2-ol](/img/structure/B14589206.png)

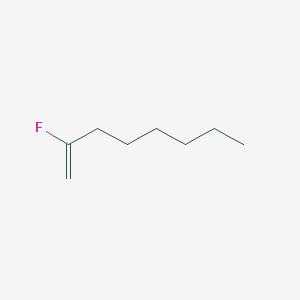

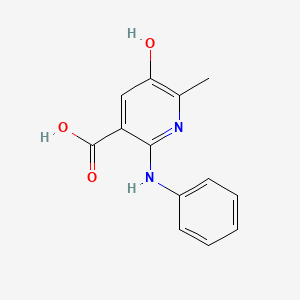


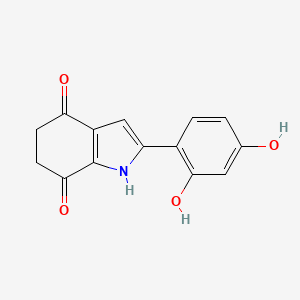
![2-{[4-(Dichloromethanesulfonyl)-2-nitrophenyl]sulfanyl}ethan-1-amine](/img/structure/B14589247.png)
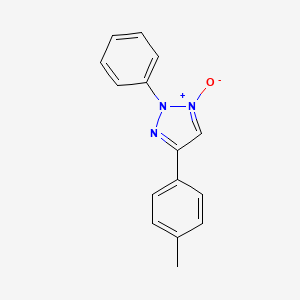

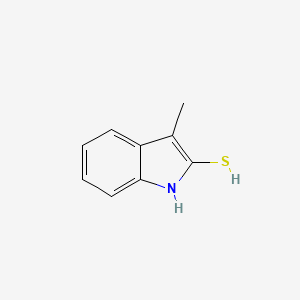
![Phosphorane, [(3-nitrophenyl)methylene]triphenyl-](/img/structure/B14589279.png)
